

Comparative Analysis of Cross-Reactivity for 4-(Pyrrolidin-1-ylmethyl)piperidine Derivatives

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Compound of Interest

Compound Name: 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Cat. No.: B1290479

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A detailed examination of the selectivity and off-target interactions of key derivatives within the 4-(pyrrolidin-1-ylmethyl)piperidine class, supported by experimental data and protocols.

The 4-(pyrrolidin-1-ylmethyl)piperidine scaffold is a key structural motif present in a variety of pharmacologically active compounds. Its versatility allows for interaction with a range of biological targets, but also necessitates a thorough understanding of potential cross-reactivity to ensure therapeutic safety and efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of notable derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Cross-Reactivity Data

The following table summarizes the binding affinities (K_i , IC_{50}) of selected 4-(pyrrolidin-1-ylmethyl)piperidine derivatives against their primary targets and a panel of off-targets commonly associated with this scaffold. This data is crucial for assessing the selectivity of these compounds.

Compound	Primary Target	Primary Target Affinity (Ki/IC50, nM)	Off-Target	Off-Target Affinity (Ki/IC50, nM)	Selectivity Ratio (Off-Target/Primary)
Derivative A	Muscarinic M1 Receptor	1.5	Muscarinic M2 Receptor	30	20
	Muscarinic M3 Receptor	45	30		
hERG		>10,000	>6667		
Derivative B	CCR5	0.8	CCR2	250	312.5
CCR3		>1000	>1250		
hERG		5000	6250		
Derivative C	Opioid Receptor (μ)	5.2	Opioid Receptor (δ)	156	30
Opioid Receptor (κ)		832	160		
Sigma-1 Receptor		98	18.8		

Experimental Protocols

The data presented in this guide was generated using standardized in vitro pharmacological assays. The following are detailed protocols for the key experiments conducted to assess cross-reactivity.

1. Radioligand Binding Assays

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (Ki).

- Cell Membrane Preparation:

- Cells stably expressing the target receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in assay buffer.

- Assay Procedure:
 - A constant concentration of radioligand (e.g., [³H]-NMS for muscarinic receptors) and cell membranes are incubated with varying concentrations of the test compound.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
 - The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
 - The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis:
 - The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.
 - The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

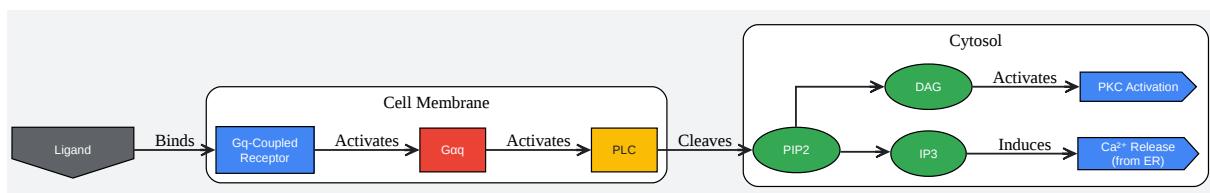
2. Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the compound's efficacy (EC50) or potency (IC50).

- Cell Culture and Dye Loading:
 - Cells expressing the target G-protein coupled receptor (GPCR) are seeded into 96- or 384-well plates.
 - The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
- Compound Addition and Signal Detection:
 - The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).
 - The test compound is added to the wells, and changes in intracellular calcium levels are monitored by measuring fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence intensity is plotted against the compound concentration.
 - The EC50 or IC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response model.

Visualizing Pathways and Workflows

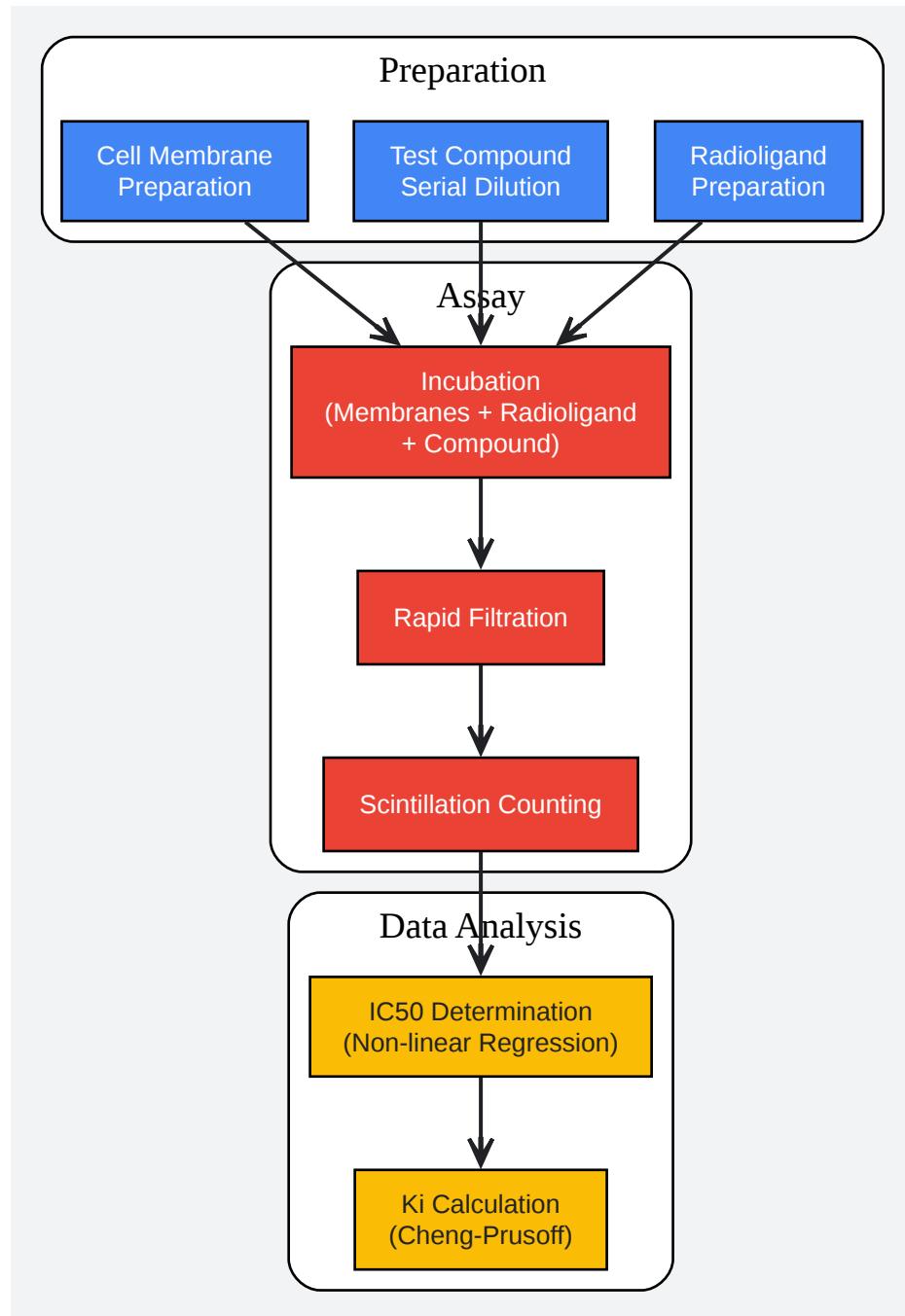
Signaling Pathway for a Gq-Coupled Receptor



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Caption: Gq-coupled receptor signaling cascade leading to intracellular calcium release and PKC activation.

Experimental Workflow for Radioligand Binding Assay

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Caption: Step-by-step workflow for determining binding affinity using a radioligand binding assay.

This guide provides a foundational understanding of the cross-reactivity profiles of 4-(pyrrolidin-1-ylmethyl)piperidine derivatives. Further comprehensive screening against a broader panel of receptors and enzymes is recommended for a complete safety and selectivity assessment in drug development programs.

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